2,3,5,6-Tetrafluoropyridine
Overview
Description
2,3,5,6-Tetrafluoropyridine is an organic compound belonging to the family of pyridine derivatives. It is characterized by the substitution of four hydrogen atoms in the pyridine ring with fluorine atoms. This compound is a colorless liquid with a boiling point of 77°C and a density of 1.44 g/mL. It is highly volatile and has a characteristic pungent odor due to its high reactivity .
Mechanism of Action
Target of Action
2,3,5,6-Tetrafluoropyridine is a perfluorinated heteroaromatic compound . It primarily targets C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These nucleophiles play a crucial role in the synthesis of various drug-like systems .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . This reaction occurs in a two-step addition–elimination mechanism . Initially, the nucleophile is added, and finally, the fluorine atom is eliminated from the pyridine ring . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence Para-fluorine > Ortho-fluorine > Meta-fluorine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various drug-like systems . The compound is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom . This leads to the formation of 4-substituted this compound derivatives .
Result of Action
The result of the action of this compound is the formation of 4-substituted this compound derivatives . These derivatives are formed when pentafluoropyridine reacts with a wide range of nucleophiles .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the reaction of pentafluoropyridine with malononitrile under basic conditions in DMF at reflux leads to the formation of a 4-(malononitrile)-2,3,5,6-tetrafluoropyridine . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluoropyridine can be synthesized through various methods. One common method involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol. These reactions typically occur under basic conditions using potassium carbonate in dimethylformamide at reflux .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting pentafluoropyridine with zinc powder in an aqueous solution of alkali metal hydroxide at temperatures ranging from -5 to 25°C. This method allows for the selective defluorination and reduction of the fluorine atoms at the 4-position, yielding this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoropyridine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the substitution of fluorine atoms with nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol under basic conditions using potassium carbonate in dimethylformamide
Reduction: Reduction reactions can selectively defluorinate the compound, as seen in the industrial production method.
Major Products Formed:
4-Substituted this compound Derivatives: These are formed through nucleophilic substitution reactions
2,3,5,6-Tetrafluoro-4-iodopyridine: This is formed through oxidation reactions.
Scientific Research Applications
2,3,5,6-Tetrafluoropyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
2,3,5,6-Tetrafluoropyridine can be compared with other fluorinated pyridine derivatives such as pentafluoropyridine and 2,3,5,6-Tetrachloropyridine:
Pentafluoropyridine: This compound has all five hydrogen atoms in the pyridine ring replaced by fluorine atoms.
2,3,5,6-Tetrachloropyridine: This compound has four chlorine atoms in the pyridine ring.
The uniqueness of this compound lies in its high reactivity and ability to undergo selective nucleophilic substitution reactions, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPMBCMGVXOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182930 | |
Record name | Pyridine, 2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-18-5 | |
Record name | 2,3,5,6-Tetrafluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2875-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,5,6-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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